5-(acetamidomethyl)thiophene-2-sulfonyl Chloride
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Overview
Description
5-(acetamidomethyl)thiophene-2-sulfonyl Chloride is a synthetic compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an acetamidomethyl group and a sulfonyl chloride group. It is typically used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride involves the reaction of 5-acetamidomethylthiophene-2-sulfonic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
5-acetamidomethylthiophene-2-sulfonic acid+thionyl chloride→5-(acetamidomethyl)thiophene-2-sulfonyl chloride+SO2+HCl
Chemical Reactions Analysis
5-(acetamidomethyl)thiophene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acid .
Scientific Research Applications
5-(acetamidomethyl)thiophene-2-sulfonyl Chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
5-(acetamidomethyl)thiophene-2-sulfonyl Chloride can be compared with other similar compounds, such as:
5-(acetamidomethyl)thiophene-2-sulfonamide: This compound contains a sulfonamide group instead of a sulfonyl chloride group.
5-(acetamidomethyl)thiophene-2-sulfonate ester: This compound contains a sulfonate ester group instead of a sulfonyl chloride group.
5-(acetamidomethyl)thiophene-2-sulfonothioate: This compound contains a sulfonothioate group instead of a sulfonyl chloride group.
Properties
IUPAC Name |
5-(acetamidomethyl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVTZUOGCRXNQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406941 |
Source
|
Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859491-07-9 |
Source
|
Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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